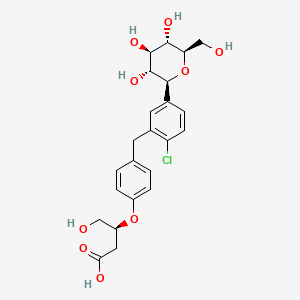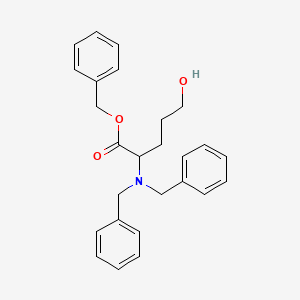
Famotidine Acid Methyl Ester Hydrochloride (Famotidine Impurity)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Famotidine Acid Methyl Ester Hydrochloride is a chemical compound that serves as an impurity in the synthesis of famotidine, a histamine H2 receptor antagonist used to reduce stomach acid production. This compound is of interest in pharmaceutical research and quality control to ensure the purity and efficacy of famotidine formulations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Famotidine Acid Methyl Ester Hydrochloride typically involves the esterification of famotidine with methanol in the presence of hydrochloric acid. The reaction conditions include:
Reactants: Famotidine, methanol, hydrochloric acid
Temperature: Room temperature
Catalyst: Hydrochloric acid
Reaction Time: Several hours
Industrial Production Methods: In an industrial setting, the production of Famotidine Acid Methyl Ester Hydrochloride follows similar principles but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions
Purification Steps: Including distillation and crystallization to isolate the ester
Quality Control: Analytical methods such as HPLC to ensure purity
化学反应分析
Types of Reactions: Famotidine Acid Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to famotidine and methanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.
Common Reagents and Conditions:
Hydrolysis: Water, hydrochloric acid (acidic conditions) or sodium hydroxide (basic conditions)
Oxidation: Oxidizing agents such as potassium permanganate
Substitution: Nucleophiles such as ammonia or amines
Major Products Formed:
Hydrolysis: Famotidine and methanol
Oxidation: Oxidized derivatives of the ester
Substitution: Substituted famotidine derivatives
科学研究应用
Famotidine Acid Methyl Ester Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of famotidine.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Industry: Utilized in the quality control processes of famotidine production to ensure compliance with regulatory standards.
作用机制
The mechanism of action of Famotidine Acid Methyl Ester Hydrochloride is not well-documented, as it is primarily considered an impurity. its parent compound, famotidine, works by competitively inhibiting histamine H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion. The ester form may exhibit similar interactions but with potentially altered efficacy and binding properties.
相似化合物的比较
Famotidine: The parent compound, used to treat conditions like peptic ulcers and gastroesophageal reflux disease.
Cimetidine: Another histamine H2 receptor antagonist with similar uses but different chemical structure.
Ranitidine: Previously used for similar indications but withdrawn from the market due to safety concerns.
Nizatidine: Another H2 receptor antagonist with comparable efficacy.
Uniqueness: Famotidine Acid Methyl Ester Hydrochloride is unique due to its specific role as an impurity in famotidine synthesis. Its presence and concentration are critical for quality control in pharmaceutical manufacturing, distinguishing it from other H2 receptor antagonists that are primarily active pharmaceutical ingredients.
属性
分子式 |
C9H15ClN4O2S2 |
|---|---|
分子量 |
310.8 g/mol |
IUPAC 名称 |
methyl 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoate;hydrochloride |
InChI |
InChI=1S/C9H14N4O2S2.ClH/c1-15-7(14)2-3-16-4-6-5-17-9(12-6)13-8(10)11;/h5H,2-4H2,1H3,(H4,10,11,12,13);1H |
InChI 键 |
AUXMCGYIJDXLLU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCSCC1=CSC(=N1)N=C(N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide](/img/structure/B13434175.png)



![Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate](/img/structure/B13434193.png)
![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)


![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13434238.png)
![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)
![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)
